Methyl 4-amino-3-bromobenzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-amino-3-bromobenzoate-related compounds often involves Fischer esterification reactions, a straightforward method employed in introductory organic chemistry courses. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrates a simple one-pot Fischer esterification reaction, showcasing the compound's accessibility and the synthesis's educational value (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-amino-3-bromobenzoate reveals interesting features like hydrogen-bonded sheets and chains, which are crucial for understanding their chemical behavior. For example, studies on isomeric molecules highlight the presence of complex hydrogen-bonded sheets and chains, demonstrating the compound's potential for forming diverse molecular assemblies (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Chemical reactions involving methyl 4-amino-3-bromobenzoate derivatives are pivotal for generating pharmacologically active molecules and functional materials. The compound's reactivity, particularly in nucleophilic substitution reactions, allows for the synthesis of a wide array of chemical structures, serving as a key building block in organic synthesis.
Physical Properties Analysis
The physical properties of methyl 4-amino-3-bromobenzoate derivatives, such as melting points and solubility, are influenced by their molecular structure. Polymorphism, for instance, can lead to variations in these properties, which are critical for the compound's application in different chemical contexts (Gelbrich, Braun, Ellern, & Griesser, 2013).
Scientific Research Applications
Parabens and Environmental Impact
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, which share a functional group with Methyl 4-amino-3-bromobenzoate, are widely used as preservatives in various products. Research has focused on their environmental presence, biodegradability, and potential as endocrine disruptors. Despite treatments effectively removing them from wastewater, parabens persist in the environment, indicating a continuous cycle of use and disposal that impacts aquatic ecosystems (Haman et al., 2015).
Pharmaceutical and Biomedical Applications
Neurobiology of Mood, Anxiety, and Emotions : Studies on compounds structurally similar to Methyl 4-amino-3-bromobenzoate, such as tianeptine, have shown significant neurobiological properties involving neurotransmitter systems. These findings highlight the compound's potential in treating depressive disorders by influencing brain plasticity and emotional learning (McEwen & Olié, 2005).
Gallic Acid and Anti-inflammatory Properties : Research into gallic acid, a compound with phenolic groups, has demonstrated its powerful anti-inflammatory properties, suggesting potential therapeutic applications for inflammation-related diseases. This research underscores the importance of exploring the pharmacological activities and mechanisms of compounds with specific functional groups for developing new treatments (Bai et al., 2020).
Advanced Materials and Synthesis
- Practical Synthesis of 2-Fluoro-4-bromobiphenyl : The synthesis of compounds with bromine, such as 2-Fluoro-4-bromobiphenyl, illustrates the ongoing development of methodologies for producing key intermediates in pharmaceuticals and other industries. Such research highlights the significance of advanced synthesis techniques in creating compounds with specific functional groups for various applications (Qiu et al., 2009).
Safety And Hazards
“Methyl 4-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 4-amino-3-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWAOALZYWQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363932 | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-bromobenzoate | |
CAS RN |
106896-49-5 | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106896-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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